molecular formula C11H13BrN2O3 B1604497 3-Bromo-N,N-diethyl-5-nitrobenzamide CAS No. 929000-34-0

3-Bromo-N,N-diethyl-5-nitrobenzamide

Cat. No.: B1604497
CAS No.: 929000-34-0
M. Wt: 301.14 g/mol
InChI Key: BCJGPZGRXWUAAQ-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-5-nitrobenzamide is an organic compound with the molecular formula C11H13BrN2O3. It is a derivative of benzamide, featuring a bromine atom at the third position, a nitro group at the fifth position, and diethylamine substituents on the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-diethyl-5-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethyl-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-N,N-diethyl-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethyl-5-nitrobenzamide depends on its specific application. In biological systems, it may act by interacting with specific enzymes or proteins, inhibiting their activity. The nitro group can participate in redox reactions, while the bromine atom and diethylamine groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N,N-dimethyl-5-nitrobenzamide
  • 3-Bromo-N-ethyl-5-nitrobenzamide
  • 3-Bromo-N-propyl-5-nitrobenzamide

Uniqueness

3-Bromo-N,N-diethyl-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethylamine group can influence its solubility, reactivity, and biological activity compared to its dimethyl, ethyl, or propyl counterparts .

Properties

IUPAC Name

3-bromo-N,N-diethyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-3-13(4-2)11(15)8-5-9(12)7-10(6-8)14(16)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJGPZGRXWUAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650385
Record name 3-Bromo-N,N-diethyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-34-0
Record name 3-Bromo-N,N-diethyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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